ethyl 1-(2-oxo-2-phenylethyl)-1H-1,2,4-triazole-3-carboxylate
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Overview
Description
Ethyl 1-(2-oxo-2-phenylethyl)-1H-1,2,4-triazole-3-carboxylate is an organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-(2-oxo-2-phenylethyl)-1H-1,2,4-triazole-3-carboxylate typically involves the reaction of ethyl 1H-1,2,4-triazole-3-carboxylate with 2-oxo-2-phenylethyl bromide under basic conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) or sodium hydride (NaH). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(2-oxo-2-phenylethyl)-1H-1,2,4-triazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ethyl group with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oxides or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
Ethyl 1-(2-oxo-2-phenylethyl)-1H-1,2,4-triazole-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of ethyl 1-(2-oxo-2-phenylethyl)-1H-1,2,4-triazole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- Methyl 1-(2-oxo-2-phenylethyl)-1H-1,2,4-triazole-3-carboxylate
- Ethyl 1-(2-oxo-2-phenylethyl)-1H-indole-2-carboxylate
- Methyl 1-(2-oxo-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate
Uniqueness
This compound is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C13H13N3O3 |
---|---|
Molecular Weight |
259.26 g/mol |
IUPAC Name |
ethyl 1-phenacyl-1,2,4-triazole-3-carboxylate |
InChI |
InChI=1S/C13H13N3O3/c1-2-19-13(18)12-14-9-16(15-12)8-11(17)10-6-4-3-5-7-10/h3-7,9H,2,8H2,1H3 |
InChI Key |
IZIIEFZXAGORAS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NN(C=N1)CC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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